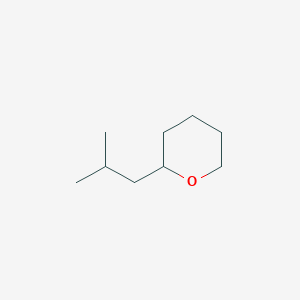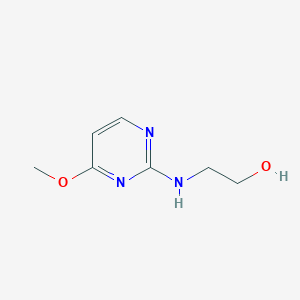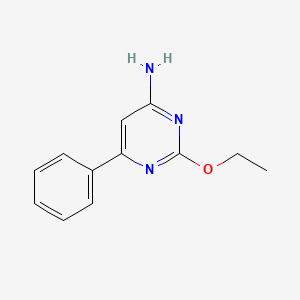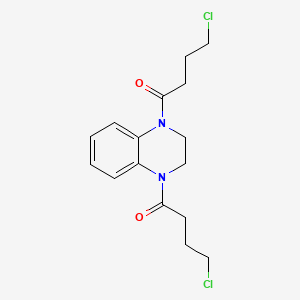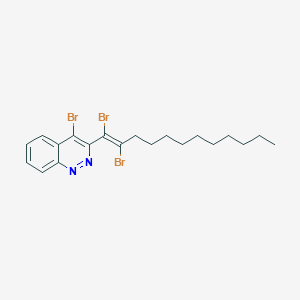
(E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline is an organic compound that belongs to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Cinnoline Core: Starting from a suitable precursor, such as 2-aminobenzonitrile, which undergoes cyclization to form the cinnoline core.
Bromination: Introduction of bromine atoms at specific positions on the cinnoline ring, possibly using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Alkylation: Attachment of the 1,2-dibromododec-1-en-1-yl group through a coupling reaction, such as a Heck reaction or a similar cross-coupling method.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to scale up the process efficiently.
化学反応の分析
Types of Reactions
(E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The aliphatic chain can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various functionalized cinnoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Possible applications in materials science, such as the development of new polymers or coatings.
作用機序
The mechanism of action of (E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, affecting biological pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.
類似化合物との比較
Similar Compounds
4-Bromo-3-(dodec-1-en-1-yl)cinnoline: Lacks the additional bromine atoms on the aliphatic chain.
3-(1,2-Dibromododec-1-en-1-yl)cinnoline: Lacks the bromine atom on the cinnoline ring.
4-Bromo-3-(1-bromododec-1-en-1-yl)cinnoline: Has only one bromine atom on the aliphatic chain.
特性
分子式 |
C20H25Br3N2 |
|---|---|
分子量 |
533.1 g/mol |
IUPAC名 |
4-bromo-3-[(E)-1,2-dibromododec-1-enyl]cinnoline |
InChI |
InChI=1S/C20H25Br3N2/c1-2-3-4-5-6-7-8-9-13-16(21)19(23)20-18(22)15-12-10-11-14-17(15)24-25-20/h10-12,14H,2-9,13H2,1H3/b19-16+ |
InChIキー |
AOCXGRFUPVXNEY-KNTRCKAVSA-N |
異性体SMILES |
CCCCCCCCCC/C(=C(/C1=C(C2=CC=CC=C2N=N1)Br)\Br)/Br |
正規SMILES |
CCCCCCCCCCC(=C(C1=C(C2=CC=CC=C2N=N1)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B15244936.png)
![4-Amino-6-(1-(2-hydroxy-2-methylpropyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B15244937.png)
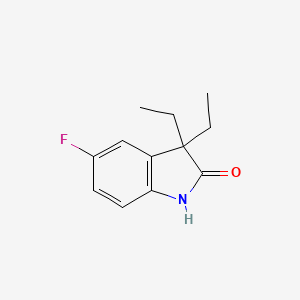

![2H-Imidazo[4,5-g][1,2,3]benzoxadiazole](/img/structure/B15244962.png)
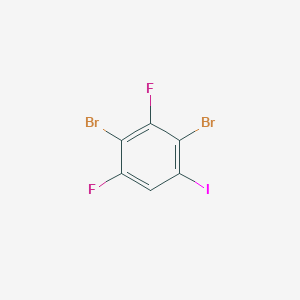

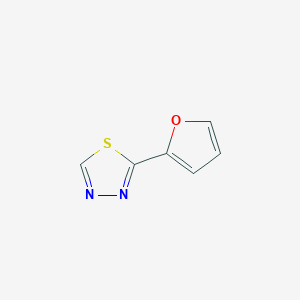
![2-((5-(1H-Benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol](/img/structure/B15244972.png)
